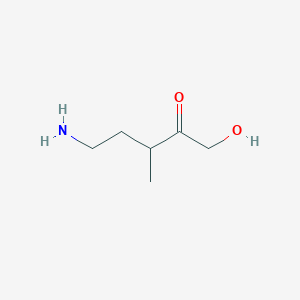

(D,L)-4-Amino-2-methyl-butanoic acid

Description

Context within Unnatural Amino Acid Chemistry

Unnatural amino acids are amino acids that are not found among the 20 proteinogenic amino acids encoded by the standard genetic code. These novel building blocks have become indispensable in medicinal chemistry and drug discovery. The introduction of unnatural functionalities, such as the methyl group in (D,L)-4-Amino-2-methyl-butanoic acid, can confer several advantageous properties. These include enhanced metabolic stability, improved pharmacokinetic profiles, and the ability to probe or modulate specific biological targets with greater precision.

The synthesis of such modified amino acids is a key area of research. While specific, detailed synthetic routes for this compound are not extensively documented in readily available literature, general methodologies for the synthesis of β-substituted GABA derivatives often involve techniques like the Michael addition. This reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides a versatile platform for creating a wide array of substituted GABA analogues. The resolution of the resulting racemic mixture into its individual enantiomers is another critical step, often achieved through chiral chromatography or the use of chiral resolving agents, to study the specific biological activities of each isomer.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42453-21-4 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

This table presents fundamental physicochemical data for this compound.

Foundational Significance in Chemical and Biological Investigations

The primary significance of this compound in research stems from its role as a GABA analogue. The conformational flexibility of GABA is crucial for its interaction with its various receptors (GABA-A, GABA-B, and GABA-C). The introduction of a methyl group, as in this compound, restricts this conformational freedom. researchgate.net This conformational constraint is a powerful tool for researchers studying the specific conformations that GABA adopts when binding to different receptor subtypes. By observing how the constrained analogue interacts with these receptors, scientists can infer the optimal binding conformations of the natural neurotransmitter.

While direct and extensive biological data for this compound is limited in publicly accessible databases, the broader class of GABA analogues has been instrumental in neuroscience research. These compounds are used to:

Elucidate Receptor Subtype Selectivity: By modifying the structure of GABA, researchers can develop ligands that selectively bind to one GABA receptor subtype over others. This allows for the dissection of the physiological roles of each receptor subtype.

Develop Therapeutic Agents: Many clinically significant drugs are GABA analogues. For instance, pregabalin (B1679071) and gabapentin, which are also GABA derivatives with alkyl substitutions, are widely used to treat epilepsy, neuropathic pain, and anxiety disorders. Although their mechanism of action is not directly on GABA receptors, their structural similarity to GABA was the starting point for their development.

Probe Enzyme Mechanisms: GABA is metabolized by the enzyme GABA transaminase (GABA-T). Modified analogues can be used as tools to study the active site and mechanism of this enzyme, potentially leading to the design of inhibitors that could increase GABA levels in the brain.

The investigation of racemic mixtures versus individual enantiomers is also a critical aspect of the research involving this compound. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities and metabolic fates. Therefore, the separate synthesis and evaluation of the (D) and (L) forms of 4-Amino-2-methyl-butanoic acid are essential for a complete understanding of its pharmacological profile.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

5-amino-1-hydroxy-3-methylpentan-2-one |

InChI |

InChI=1S/C6H13NO2/c1-5(2-3-7)6(9)4-8/h5,8H,2-4,7H2,1H3 |

InChI Key |

QEKOPQPVBGVYCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C(=O)CO |

Origin of Product |

United States |

Stereochemical Characterization and Enantiomeric Studies

Racemic Composition and Chiral Centers of (D,L)-4-Amino-2-methyl-butanoic Acid

This compound, as indicated by the (D,L)- prefix, is a racemic mixture. This signifies that it is composed of an equal, 50:50 mixture of two non-superimposable mirror-image molecules known as enantiomers. As a result of this equimolar composition, a racemic mixture is optically inactive, meaning it does not rotate the plane of polarized light.

The chirality of this compound originates from its single stereocenter, also known as a chiral center. In the structure of 4-Amino-2-methyl-butanoic acid, the carbon atom at the second position (C2) is the chiral center. This carbon is bonded to four distinct substituent groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A carboxylic acid group (-COOH)

An aminoethyl group (-CH₂CH₂NH₂)

The tetrahedral arrangement of these four different groups around the C2 carbon allows for two distinct spatial configurations, giving rise to the enantiomeric pair.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 42453-21-4 chemnet.comchemicalbook.com |

| Molecular Formula | C₅H₁₁NO₂ chemnet.comchemicalbook.com |

| Molecular Weight | 117.15 g/mol nih.gov |

| IUPAC Name | 4-Amino-2-methylbutanoic acid chemspider.com |

| Optical Activity | None (optically inactive) |

Enantiomeric Forms: D- and L-Stereoisomers of 4-Amino-2-methyl-butanoic Acid

The two enantiomers that constitute the racemic mixture are designated as D- and L-stereoisomers. While these historical designators are common for amino acids, the unambiguous Cahn-Ingold-Prelog (CIP) system, which assigns R or S configuration based on substituent priority, is more systematic.

(R)-4-Amino-2-methylbutanoic acid : This is one of the enantiomers. nih.gov

(S)-4-Amino-2-methylbutanoic acid : This is the corresponding mirror image.

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted by (+) or d), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, denoted by (-) or l). The specific rotation ([α]) is a characteristic physical constant for each pure enantiomer under defined conditions.

Table 2: Comparison of Enantiomeric Forms

| Feature | (R)-4-Amino-2-methylbutanoic acid | (S)-4-Amino-2-methylbutanoic acid |

|---|---|---|

| Chirality | R-configuration | S-configuration |

| Optical Rotation | Dextrorotatory (+) or Levorotatory (-) | Equal and opposite to the R-isomer |

| Physical Properties | Identical to S-isomer (e.g., melting point, density) | Identical to R-isomer (e.g., melting point, density) |

| Biological Activity | Potentially different from S-isomer | Potentially different from R-isomer |

Methods for Stereochemical Analysis and Enantiomeric Excess Determination

Distinguishing between and quantifying the enantiomers in a mixture is essential in many scientific fields. The measure of the purity of a chiral sample is given by the enantiomeric excess (ee), which describes the degree to which one enantiomer is present in greater amounts than the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Several analytical techniques are employed for this purpose. nih.gov

Chiral Chromatography : This is the most common method for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) : Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Gas Chromatography (GC) : Enantiomers are often derivatized with a chiral reagent before being passed through a column with a chiral stationary phase for separation. nih.gov This method is effective for volatile amino acids. nih.gov

Spectroscopic Methods :

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to determine the enantiomeric composition and even the absolute configuration of a sample. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the presence of a chiral shift reagent or a chiral solvating agent, the NMR spectra of the two enantiomers can be differentiated, allowing for quantification.

Mass Spectrometry (MS) : Chiral analysis by mass spectrometry can be achieved by forming diastereomeric complexes with a chiral selector. ucdavis.edu These complexes can then be distinguished by their mass-to-charge ratio or fragmentation patterns. ucdavis.edumdpi.com

Table 3: Overview of Analytical Methods for Enantiomeric Analysis

| Method | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase causes separation. | Widely used for quantification and preparative separation of enantiomers. |

| Chiral GC | Separation of (often derivatized) enantiomers on a chiral stationary phase. nih.gov | Suitable for volatile and thermally stable compounds like derivatized amino acids. nih.gov |

| Circular Dichroism | Measures the difference in absorption of left and right circularly polarized light. nih.gov | Provides information on stereochemical configuration and enantiomeric purity. nih.gov |

| NMR Spectroscopy | Use of chiral additives to induce chemical shift differences between enantiomers. | Allows for direct determination of enantiomeric ratio in solution. |

| Mass Spectrometry | Formation of diastereomeric complexes with a chiral selector allows for differentiation. ucdavis.edu | Rapid and sensitive method for determining enantiomeric excess. ucdavis.edu |

Advanced Synthetic Methodologies for 4 Amino 2 Methyl Butanoic Acid

Chemical Synthesis Routes for (D,L)-4-Amino-2-methyl-butanoic Acid

Chemical synthesis provides robust and versatile methods for the production of 4-Amino-2-methyl-butanoic acid. These strategies can be broadly categorized into those that produce a racemic mixture of the D and L enantiomers and those designed to selectively yield a single enantiopure form.

A direct and chemically intuitive approach to synthesizing this compound is through the hydrolysis of the corresponding cyclic amide, or lactam, which is 3-methyl-2-pyrrolidone. This method involves the ring-opening of the five-membered lactam ring to yield the linear amino acid.

The reaction is typically achieved through acid or base-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfer and ring cleavage yield the protonated amino acid. In a basic medium, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to open the ring, yielding the amino acid carboxylate after an intramolecular proton transfer. This type of lactam hydrolysis is a well-established transformation, analogous to the hydrolysis of N-methyl-2-pyrrolidinone to its corresponding linear amino acid, 4-(methylamino)butanoic acid nih.gov.

Table 1: Key Aspects of Racemic Synthesis via Lactam Hydrolysis

| Parameter | Description |

| Precursor | 3-methyl-2-pyrrolidone |

| Reaction Type | Hydrolysis (Ring-Opening) |

| Catalysts | Strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) |

| Key Transformation | Cleavage of the endocyclic amide bond |

| Product | This compound (racemic mixture) |

| Stereochemistry | The process is not stereoselective and results in a 1:1 mixture of D and L enantiomers. |

This method is advantageous due to the potential commercial availability of the lactam precursor and the straightforward nature of the hydrolysis reaction. The primary outcome is a racemic mixture, which may require subsequent resolution if a single enantiomer is desired.

Producing enantiomerically pure forms of 4-Amino-2-methyl-butanoic acid requires stereoselective synthesis strategies that can control the formation of the chiral center at the C2 position. One of the most powerful and widely used methods involves the use of chiral auxiliaries.

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse wikipedia.org. For the synthesis of α-substituted β-amino acids, chiral auxiliaries such as pseudoephedrine have proven to be highly effective acs.org.

A general sequence for this approach would be:

Amide Formation: A suitable β-amino acid precursor is coupled with an enantiomerically pure chiral auxiliary, such as (R,R)-pseudoephedrine, to form a chiral amide acs.org.

Diastereoselective Enolate Formation and Alkylation: The α-proton of the amide is deprotonated using a strong, non-nucleophilic base (e.g., lithium diisopropylamide) to form a chiral enolate. The steric bulk of the chiral auxiliary directs the approach of an electrophile (in this case, a methylating agent like methyl iodide) to one face of the enolate, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage: The newly formed, diastereomerically enriched product is then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary, yielding the desired enantiopure α-methyl β-amino acid.

Other notable strategies for stereoselective synthesis include the catalytic enantioselective conjugate addition of amines to α,β-unsaturated esters, a method that can establish the β-amino acid framework with high enantiopurity nih.gov.

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Principle | Advantages |

| Chiral Auxiliary | A recoverable chiral molecule directs the stereoselective alkylation of a precursor. | High diastereoselectivity, reliable, auxiliary can be recycled wikipedia.orgacs.org. |

| Asymmetric Catalysis | A chiral catalyst (e.g., a copper-chiral ligand complex) facilitates the enantioselective addition of an amino group. | Atom-economical, high enantiomeric excesses possible nih.gov. |

Biocatalytic and Biotechnological Production Methods

Biocatalysis offers an increasingly attractive alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes and engineered microorganisms are powerful tools for producing unnatural amino acids.

Enzymes are highly specific catalysts that can be employed for the synthesis of enantiopure compounds. For the production of chiral amino acids, transaminases (also known as aminotransferases) are particularly valuable rsc.org. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor rsc.org.

Two primary enzymatic strategies can be envisioned for producing enantiopure 4-Amino-2-methyl-butanoic acid:

Asymmetric Synthesis from a Prochiral Precursor: This approach involves the amination of a prochiral β-keto acid, 2-methyl-4-oxobutanoic acid. An appropriate ω-transaminase can selectively transfer an amino group to the keto function, creating the desired (R)- or (S)-amino acid with very high enantiomeric purity. A key advantage of this method is the potential for a theoretical yield of 100% of the desired enantiomer.

Kinetic Resolution of a Racemic Mixture: In this method, an enzyme selectively acts on one enantiomer of a racemic mixture. For example, a transaminase could be used to selectively deaminate one enantiomer of racemic 4-Amino-2-methyl-butanoic acid, leaving the other enantiomer untouched and thus enantiomerically enriched. While effective, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Microbial fermentation using genetically engineered organisms, such as Escherichia coli or Corynebacterium glutamicum, represents a frontier in the sustainable production of chemicals, including unnatural amino acids. The core principle is to harness the cell's metabolic machinery and redirect it towards the synthesis of a target molecule. This is achieved through the tools of systems metabolic engineering.

General principles for engineering a microbe to produce an unnatural amino acid like 4-Amino-2-methyl-butanoic acid include:

Introducing a Novel Pathway: Key enzymes required to produce the target molecule, which are not naturally present in the host organism, are introduced via genetic engineering. This could involve, for example, expressing a specific transaminase that can convert a cellular metabolite into the desired amino acid.

Enhancing Precursor Supply: The metabolic network of the host organism is modified to increase the intracellular concentration of the necessary precursor molecules. This might involve overexpressing genes for enzymes in the precursor's biosynthetic pathway or deleting genes that lead to competing pathways.

Blocking Competing Pathways: To maximize the carbon flux towards the desired product, genes encoding enzymes that convert the precursor into unwanted byproducts are knocked out or downregulated.

Optimizing Cofactor Availability and Transport: The production of many amino acids requires cofactors like NADPH or ATP. The host's metabolism can be engineered to regenerate these cofactors more efficiently. Additionally, transporter proteins can be engineered to export the final product out of the cell, preventing feedback inhibition and simplifying purification.

Through iterative cycles of design, building, and testing, microbial strains can be optimized to produce significant quantities of unnatural amino acids from simple carbon sources like glucose.

Role As a Key Synthetic Intermediate in Complex Molecule Design

Precursor in Organic Synthesis for Advanced Compounds

The unique structural features of (D,L)-4-Amino-2-methyl-butanoic acid make it an ideal starting material for the synthesis of more elaborate molecules. As a chiral γ-amino acid, it is a key component in the construction of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. frontiersin.org The presence of both amine and carboxylic acid functional groups allows for sequential or orthogonal protection and coupling strategies, which are fundamental in multi-step organic synthesis.

One notable application is its use as an intermediate in the synthesis of peptide analogues of statins. google.com Statins are a class of drugs known for their lipid-lowering properties, and synthetic analogues are often developed to explore structure-activity relationships and improve pharmacological profiles. The butanoic acid backbone of the molecule provides a scaffold that can be systematically modified and elongated to produce these complex target molecules. google.com

Table 1: Examples of Advanced Compounds Derived from γ-Amino Acid Scaffolds

| Compound Class | Synthetic Utility of γ-Amino Acid Intermediate | Potential Application Area |

| Peptidomimetics | Provides structural backbone, influences folding and stability. frontiersin.org | Pharmaceutical development |

| Statin Analogues | Serves as a key intermediate for building the core structure. google.com | Cardiovascular research |

| Modified Peptides | Incorporation increases resistance to enzymatic degradation. mdpi.com | Drug delivery and therapeutics |

Building Block for Nitrogen-Containing Heterocycles and Derivatives

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov Amino acids are increasingly recognized as valuable and readily available nitrogen sources for the construction of these ring systems. acs.org this compound can serve as a precursor for various nitrogenous heterocycles through cyclization reactions.

The intramolecular reaction between the amino group and the carboxylic acid (or a derivative thereof) can lead to the formation of lactams, specifically substituted pyrrolidinones (a five-membered ring). By employing different reagents and reaction conditions, the molecule can be guided to participate in various annulation strategies to form more complex heterocyclic systems. For instance, domino reactions catalyzed by transition metals like copper can utilize amino acids to construct quinazolinones from 2-halobenzamides. acs.org Such methodologies provide efficient pathways to build molecular complexity from simple, readily available precursors. acs.org

Table 2: Potential Nitrogen-Containing Heterocycles from γ-Amino Acid Precursors

| Heterocycle Class | General Synthetic Strategy | Significance of Structure |

| Pyrrolidinones (Lactams) | Intramolecular condensation/cyclization | Core of many bioactive natural products and pharmaceuticals |

| Piperidines | Ring-closing metathesis or reductive amination of derivatives | Prevalent in alkaloid chemistry and drug molecules |

| Fused Heterocycles | Domino reactions, cycloadditions | Used to create diverse chemical libraries for screening |

Application in the Construction of Bioactive Molecules (as a research application)

The incorporation of non-canonical amino acids like this compound is a powerful strategy in medicinal chemistry for designing molecules with tailored biological activities. mdpi.com Chiral γ-amino acids are particularly sought after as building blocks for pharmaceuticals due to their ability to impart specific conformations and metabolic stability to the final compound. frontiersin.org

In a research context, this compound is an important intermediate for synthesizing novel pharmaceutical agents. For example, derivatives of 4-aminobutanoic acid are useful intermediates for preparing peptide derivatives of statin analogues, which are investigated for their potential therapeutic properties. google.com Furthermore, γ-amino acid scaffolds are integral to the synthesis of peptidomimetics designed to treat central nervous system injuries and neurodegenerative diseases. frontiersin.org The specific stereochemistry and substitution pattern of the amino acid can profoundly influence the biological activity and selectivity of the target molecule, making it a crucial component in the drug discovery and development process.

Table 3: Research Applications of Bioactive Molecules Derived from γ-Amino Acids

| Bioactive Molecule Type | Role of this compound | Research Field |

| Statin Analogues | Key synthetic intermediate for the molecular backbone. google.com | Medicinal Chemistry, Cardiovascular Disease Research |

| Novel Peptidomimetics | Provides structural diversity and metabolic stability. frontiersin.org | Neuropharmacology, Drug Discovery |

| Enzyme Inhibitors | Serves as a scaffold to orient functional groups for binding. | Biochemistry, Pharmaceutical Sciences |

Biochemical and Metabolic Research Pathways

Investigation of 4-Amino-2-methyl-butanoic Acid Participation in Metabolic Processes (within non-human model systems)

Detailed studies delineating the specific metabolic fate and pathways of (D,L)-4-Amino-2-methyl-butanoic acid in non-human model systems are not extensively documented in publicly available research. As a modified amino acid, its metabolism would theoretically involve enzymes that process amino acids and their derivatives, such as aminotransferases and dehydrogenases. nih.gov

Typically, the degradation of amino acids involves two primary steps: the removal of the alpha-amino group (transamination or deamination) followed by the catabolism of the remaining carbon skeleton. nih.gov The resulting carbon framework can then enter central metabolic pathways like the citric acid cycle. nih.gov However, the presence of the methyl group at the second carbon position (C2) may influence its recognition and processing by standard metabolic enzymes, potentially leading to alternative degradation routes or resistance to metabolism. Further research is required to elucidate the specific enzymes and metabolic intermediates involved in the catabolism of this compound in any biological system.

Studies on the Biological Relevance of (S)-4-Amino-2-methyl-butanoic Acid

The stereochemistry of molecules often plays a critical role in their biological activity. In the case of 4-Amino-2-methyl-butanoic acid, both the (S)- and (R)-enantiomers have been successfully synthesized for research purposes. researchgate.net The assignment of the absolute configuration for (+)-(S)-4-amino-2-methyl-butanoic acid was confirmed through X-ray crystallography of a diastereoisomeric intermediate. researchgate.net

While research has established that the racemic mixture of this compound acts as a weak partial agonist at GABA receptors, the specific contributions and distinct biological relevance of the (S)-enantiomer versus the (R)-enantiomer are not fully detailed in available literature. researchgate.net It is a common principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, or even different biological actions altogether. For instance, studies on the related compound 4-aminopentanoic acid (4APA) in mice demonstrated that its enantiomers have distinct effects on GABAergic neurotransmission. nih.gov This underscores the importance of studying the individual enantiomers of 4-Amino-2-methyl-butanoic acid to fully understand its biological profile.

Table 1: Structural Comparison of GABA and its Analogue

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| gamma-Aminobutyric acid (GABA) | C4H9NO2 | Four-carbon chain with an amino group at C4 and a carboxyl group at C1. |

| This compound | C5H11NO2 | Four-carbon butanoic acid backbone with an amino group at C4 and a methyl group at C2. |

Interactions with Cellular Components and Macromolecules in Research Contexts

Research into the interactions of this compound has primarily focused on its role as a GABA analogue. Studies have shown that it functions as a weak partial agonist at GABA receptors. researchgate.net This indicates that it can bind to the receptor and elicit a response, albeit a much weaker one than the endogenous ligand, GABA. Concurrently, it also acts as an antagonist, meaning it can block the effects of GABA at the same receptor. researchgate.net The racemic compound was found to have a dissociation constant (KD) of 189 μM and an intrinsic activity that was only 12.1% of the maximal response of GABA. researchgate.net When acting as an antagonist against GABA, it displayed a KB value of 53 μM. researchgate.net

The interaction with a receptor macromolecule is governed by the compound's chemical structure. As an amino acid, this compound possesses two key functional groups that dictate its interactions:

Amino (-NH2) group: At physiological pH, this group is typically protonated (-NH3+), allowing it to form ionic bonds (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor's binding pocket. masterorganicchemistry.com

Carboxyl (-COOH) group: This group is typically deprotonated (-COO-) at physiological pH, enabling it to form ionic bonds with positively charged residues (e.g., lysine, arginine). masterorganicchemistry.com

Both functional groups can also participate in hydrogen bonding, a crucial interaction for the specific recognition and binding of ligands to protein targets. mdpi.com The methyl group at the C2 position introduces a small, hydrophobic region that may influence the compound's orientation and affinity within the binding site through van der Waals forces or hydrophobic interactions.

Table 2: Potential Molecular Interactions

| Functional Group | Potential Charge (Physiological pH) | Type of Interaction | Potential Macromolecule Partner |

|---|---|---|---|

| Amino Group (-NH2) | Positive (-NH3+) | Ionic Bond, Hydrogen Bond | Negatively charged amino acid residues (Asp, Glu) |

| Carboxyl Group (-COOH) | Negative (-COO-) | Ionic Bond, Hydrogen Bond | Positively charged amino acid residues (Lys, Arg) |

| Methyl Group (-CH3) | Neutral | Hydrophobic Interaction, Van der Waals forces | Nonpolar amino acid residues (e.g., Leucine, Valine) |

Sophisticated Analytical Techniques for Research Elucidation

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the chemical analysis of (D,L)-4-Amino-2-methyl-butanoic acid, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

In the ¹H NMR spectrum of 4-Amino-2-methyl-butanoic acid, protons in different chemical environments will produce distinct signals. docbrown.info The integrated area under each signal corresponds to the number of protons it represents. docbrown.info The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons according to the n+1 rule. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info Each unique carbon atom produces a single peak, and its chemical shift is indicative of its bonding and proximity to electronegative atoms like oxygen and nitrogen. docbrown.infodocbrown.info For instance, the carbonyl carbon of the carboxylic acid group is typically observed at a significantly downfield shift (e.g., >170 ppm). docbrown.infomdpi.com

Expected NMR Data for 4-Amino-2-methyl-butanoic acid

The following table presents predicted chemical shifts based on the structure and data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₃ | ~1.1-1.2 (doublet) | -CH₃ | ~18-20 |

| -CH₂- (C3) | ~1.6-1.8 (multiplet) | -CH₂- (C3) | ~35-40 |

| -CH- (C2) | ~2.4-2.6 (multiplet) | -CH- (C2) | ~38-42 |

| -CH₂-N (C4) | ~2.9-3.1 (triplet) | -CH₂-N (C4) | ~40-45 |

| -COOH | ~10-12 (broad singlet) | -COOH | ~175-180 |

| -NH₂ | Variable |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation by molecular vibrations. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that are characteristic of particular bonds.

Characteristic FTIR Absorption Bands for 4-Amino-2-methyl-butanoic acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very Broad, Strong |

| N-H Stretch | Primary Amine | 3400 - 3250 | Medium (often two bands) |

| C-H Stretch | Alkyl | 2960 - 2850 | Strong |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong, Sharp |

| N-H Bend | Primary Amine | 1650 - 1580 | Medium |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and determining the relative amounts of its D- and L-enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For an amino acid like this compound, reversed-phase HPLC is a common method. shimadzu.com However, due to the compound's polar nature and lack of a strong UV chromophore, direct analysis can be challenging. jocpr.com

To overcome these challenges, pre-column derivatization is frequently employed. jocpr.comcore.ac.uk A derivatizing agent reacts with the amino group to attach a moiety that is easily detectable by UV or fluorescence detectors. For enantiomeric analysis, a chiral derivatizing agent, such as Marfey's reagent (Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide), is used. nih.govresearchgate.net This reaction converts the D- and L-enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. nih.govresearchgate.net

Alternatively, direct enantiomeric separation can be achieved without derivatization by using a chiral stationary phase (CSP). sigmaaldrich.com Columns based on crown ethers or macrocyclic glycopeptides, like teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the molecular identity of this compound and for its precise quantification in complex matrices. mdpi.com

Following chromatographic separation, the analyte is ionized, typically via electrospray ionization (ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For 4-Amino-2-methyl-butanoic acid (C₅H₁₁NO₂, molecular weight 117.15 g/mol ), the protonated molecular ion [M+H]⁺ would be detected at an m/z of approximately 118.1. chemnet.comnih.govnist.gov

For enhanced specificity and structural confirmation, tandem mass spectrometry (MS/MS) can be utilized. mdpi.comresearchgate.net In this mode, the parent ion (m/z 118.1) is selected and fragmented, producing a unique pattern of daughter ions. Common fragmentation pathways for amino acids include the loss of water (H₂O) or the carboxylic acid group (COOH). libretexts.orgdocbrown.info By monitoring specific parent-to-daughter ion transitions, a technique known as multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification, even in complex biological samples. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, speed, and sensitivity.

The primary advantages of using UPLC for the analysis of this compound include significantly shorter run times (often under 13 minutes for comprehensive amino acid panels) and sharper, narrower peaks. restek.com This leads to better separation of the target analyte from other components in a mixture and lower limits of detection. The increased resolution is particularly beneficial for separating the diastereomeric derivatives used in enantiomeric analysis or for resolving the analyte from isobaric interferences (compounds with the same mass) in complex samples. restek.com The fundamental principles of separation and detection, including derivatization and MS coupling, remain the same as in HPLC, but the performance is substantially enhanced.

Astrophysical and Extraterrestrial Significance

Detection and Abundance of 4-Amino-2-methyl-butanoic Acid in Extraterrestrial Samples (e.g., Meteorites)

(D,L)-4-Amino-2-methyl-butanoic acid has been unequivocally identified in hot-water extracts of the Murchison meteorite, a CM2 carbonaceous chondrite that fell in Australia in 1969. nih.gov This meteorite is renowned for its rich inventory of indigenous organic compounds. The compound is one of ten possible five-carbon acyclic primary β-, γ-, and δ-amino alkanoic acids found within the meteorite. nih.gov

In the Murchison meteorite, the γ-amino acids, a category that includes 4-amino-2-methylbutanoic acid, are found in higher concentrations than their β-amino counterparts. nih.gov The presence of all possible structural isomers of five-carbon acyclic primary amino alkanoic acids in the Murchison meteorite is a strong indicator of their formation through a random synthetic process from simpler, single-carbon precursors in an extraterrestrial environment. nih.gov

More recent analyses have also identified this compound in the Aguas Zarcas meteorite, another CM2 carbonaceous chondrite. nasa.gov Its detection in multiple meteorites strengthens the evidence for its extraterrestrial origin and suggests that the chemical pathways leading to its formation may be common in meteorite parent bodies. The abundance of this amino acid, along with other non-proteinogenic amino acids, is significantly lower in meteorites that have experienced extensive thermal alteration, highlighting the impact of parent body conditions on the preservation of these organic molecules. mdpi.com

The following interactive data table summarizes the abundance of this compound in various meteorites as reported in scientific literature.

| Meteorite | Classification | Abundance (nmol/g) |

| Murchison | CM2 | ~5 |

| Aguas Zarcas | CM2 | Detected |

| MIL 090001 | CR | 0.53 ± 0.04 |

| GRA 95229 | CR | 0.07 ± 0.02 |

| LAP 02342 | CR | 3.64 ± 0.33 |

| MIL 090657 | CR | Not Reported |

| DOM 08006 | CO | 20.5 ± 2.7 |

| MIL 05013 | CO | 12.7 ± 0.5 |

Emerging Research Avenues and Future Perspectives

Development of Novel Stereoselective Synthetic Routes

The biological and pharmacological activities of chiral molecules are often enantiomer-dependent. Consequently, the development of efficient stereoselective synthetic routes to access the individual enantiomers of 4-Amino-2-methyl-butanoic acid is a significant area of emerging research. While the racemic mixture can be synthesized through various classical methods, achieving high enantiopurity remains a key objective. Future research is likely to focus on several promising strategies.

One major avenue is the application of asymmetric catalysis . This includes the use of chiral catalysts in reactions such as the asymmetric hydrogenation of a suitable unsaturated precursor or the enantioselective Michael addition of a nucleophile to a prochiral substrate. For instance, methodologies developed for the synthesis of other β- and γ-amino acids could be adapted. nih.govhilarispublisher.com Catalytic systems based on transition metals like rhodium or iridium, in conjunction with chiral phosphine (B1218219) ligands, have shown considerable success in the asymmetric synthesis of related amino acids and could be explored for the synthesis of (R)- and (S)-4-Amino-2-methyl-butanoic acid. rsc.org

Another promising approach is the use of chiral auxiliaries . This classic yet effective strategy involves the temporary attachment of a chiral molecule to a substrate to direct a stereoselective reaction. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. The development of novel, highly efficient, and recyclable chiral auxiliaries is an ongoing area of research that could be applied to the synthesis of the individual stereoisomers of 4-Amino-2-methyl-butanoic acid. mdpi.com

Enzymatic synthesis also represents a powerful and environmentally friendly alternative for accessing enantiopure amino acids. rsc.org Biocatalytic methods, such as the use of transaminases or ammonia (B1221849) lyases, could potentially be employed for the asymmetric synthesis of the D- or L-enantiomer. The discovery or engineering of enzymes with high specificity and activity towards the substrate of 4-Amino-2-methyl-butanoic acid is a key challenge and a significant research opportunity.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High efficiency, potential for scalability | Development of specific catalysts and ligands |

| Chiral Auxiliaries | Well-established, predictable stereochemical outcomes | Design of novel, recyclable auxiliaries |

| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions | Enzyme discovery and protein engineering |

Exploration of Undiscovered Biochemical Roles in Fundamental Processes

As a non-proteinogenic amino acid, (D,L)-4-Amino-2-methyl-butanoic acid is not incorporated into proteins via the standard genetic code. However, this does not preclude it from having significant, yet undiscovered, biochemical roles. Its structural similarity to endogenous molecules, such as the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, suggests several plausible hypotheses for future investigation. nih.govnih.gov

One area of interest is its potential role as a neuromodulator . The brain utilizes a variety of small molecules, including amino acids and their derivatives, for signaling. Given that BCAAs can cross the blood-brain barrier and influence the synthesis of neurotransmitters like glutamate (B1630785) and GABA, it is conceivable that 4-Amino-2-methyl-butanoic acid could have similar properties. nih.govwikipedia.org Future research could explore its ability to interact with neuronal receptors or transporters and its potential effects on neuronal excitability and synaptic transmission.

Another avenue for exploration is its involvement in metabolic regulation . BCAAs are known to play crucial roles in energy metabolism and in signaling pathways that regulate protein synthesis, such as the mTOR pathway. nih.gov It is plausible that this compound could act as an antagonist or modulator of these pathways, potentially influencing cellular growth and metabolism. Investigating its effects on key metabolic enzymes and signaling proteins could reveal novel regulatory functions.

Furthermore, the incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a rapidly growing field in drug discovery. nih.govnih.gov The unique structural features of these amino acids can enhance the stability, potency, and pharmacokinetic properties of peptides. nih.gov The methyl group in 4-Amino-2-methyl-butanoic acid could provide steric hindrance that protects against enzymatic degradation, making it a valuable building block for designing more robust peptide drugs.

| Potential Biochemical Role | Rationale | Research Direction |

| Neuromodulation | Structural similarity to neurotransmitter precursors (BCAAs) | Investigation of interactions with neuronal receptors and transporters |

| Metabolic Regulation | Analogy to BCAAs involved in metabolic signaling (e.g., mTOR pathway) | Analysis of effects on metabolic enzymes and signaling cascades |

| Component of Bioactive Peptides | Unique structure can enhance peptide properties | Incorporation into synthetic peptides to assess stability and activity |

Methodological Advancements in Analytical Characterization for Trace Analysis

To investigate the potential biochemical roles of this compound, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels in complex biological matrices. The development of such methods is a critical area of future research.

A significant challenge is the chiral separation of the D- and L-enantiomers, as they may have different biological activities. High-performance liquid chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful technique for this purpose. chromatographyonline.comsigmaaldrich.com Future work will likely focus on the development of novel CSPs with improved resolution and selectivity for this and other non-proteinogenic amino acids.

Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and specificity for the analysis of amino acids in biological fluids. nih.govcore.ac.uk The development of optimized LC-MS/MS methods for 4-Amino-2-methyl-butanoic acid will involve fine-tuning of chromatographic conditions and mass spectrometric parameters to achieve low limits of detection and quantification. The use of stable isotope-labeled internal standards will be crucial for accurate quantification. nih.gov

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility of the amino acid. sigmaaldrich.comnih.gov Research in this area will focus on developing new derivatization reagents and optimizing reaction conditions to produce stable and volatile derivatives with high yields. researchgate.netnih.gov This will enable robust and sensitive GC-MS methods for the trace analysis of 4-Amino-2-methyl-butanoic acid in various biological and environmental samples.

| Analytical Technique | Key Advantage | Future Research Focus |

| HPLC with Chiral Stationary Phases | Enantiomeric separation | Development of novel, highly selective CSPs |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity | Method optimization for trace-level quantification in biological matrices |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution and established methodology | Novel derivatization strategies for improved volatility and stability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing (D,L)-4-Amino-2-methyl-butanoic acid in racemic form?

- Methodology :

- Racemic synthesis typically involves condensation reactions of α-keto acids with ammonia derivatives, followed by reduction. For example, and describe spirocyclic and aryl-substituted butanoic acid derivatives synthesized via carbamoyl or cyano group functionalization .

- Stereochemical control is not prioritized in racemic synthesis; however, protecting group strategies (e.g., tert-butyloxycarbonyl [Boc]) can prevent unwanted side reactions during amino acid formation.

Q. How can researchers purify this compound from reaction mixtures?

- Methodology :

- Use ion-exchange chromatography to separate amino acids based on pKa differences (e.g., carboxylic acid vs. amine groups).

- Crystallization in polar solvents (e.g., ethanol/water mixtures) can exploit solubility differences, as seen in for structurally similar methionine derivatives .

Q. What analytical techniques validate the structure and purity of this compound?

- Methodology :

- NMR : Compare and spectra with databases (e.g., ChemSpider ID 4476652 in for related 4-amino isomers) .

- Mass Spectrometry : Confirm molecular weight (e.g., 149.21 g/mol for 2-Amino-4-(methylthio)butanoic acid in ) .

- X-ray Crystallography : Resolve stereochemistry if single crystals are obtained (as in for dihydroxy derivatives) .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved for pharmacological studies?

- Methodology :

- Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak® AD-H) to separate D- and L-forms, referencing ’s FEMA 3301 classification for analogous compounds .

- Enzymatic Resolution : Employ acylases or lipases to selectively hydrolyze one enantiomer, as demonstrated in for methionine derivatives .

Q. What strategies address contradictory bioactivity data in studies involving this compound?

- Methodology :

- Replicate assays under standardized conditions (pH, temperature) to minimize variability.

- Validate purity (>98% via HPLC) to rule out impurities affecting results (e.g., highlights impurities in sulfanylbutanoyl derivatives) .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodology :

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like aminotransferases, referencing ’s analysis of hydroxylated derivatives .

- QSAR Models : Corate structural features (e.g., methyl branching) with bioavailability using tools like Schrödinger’s QikProp.

Key Considerations

- Stereochemical Impact : The methyl group at position 2 may hinder enzymatic recognition, requiring tailored assays ( highlights stereochemical specificity in benzodiazepine synthesis) .

- Comparative Studies : Benchmark against related amino acids (e.g., methionine in ) to elucidate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.